N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a sulfanyl-acetamide derivative featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4 and a phenyl group at position 3. The triazole ring is linked via a sulfanyl (–S–) bridge to an acetamide moiety, where the nitrogen of the acetamide is substituted with a cyclohexyl group.
Properties
CAS No. |
538336-49-1 |
|---|---|
Molecular Formula |
C24H28N4OS |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H28N4OS/c1-17-13-14-18(2)21(15-17)28-23(19-9-5-3-6-10-19)26-27-24(28)30-16-22(29)25-20-11-7-4-8-12-20/h3,5-6,9-10,13-15,20H,4,7-8,11-12,16H2,1-2H3,(H,25,29) |
InChI Key |
MZVUGGPGKZEWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
Cyclocondensation reactions are widely used to construct the 1,2,4-triazole ring. The process typically begins with the reaction of a carboxylic acid hydrazide (e.g., 2,5-dimethylphenylacetic acid hydrazide) with an arylisothiocyanate. For this compound, the reaction proceeds as follows:
-
Hydrazide Preparation :
-
Cyclization :
Key Parameters :
Convergent Synthesis
Convergent methods assemble the triazole ring from pre-functionalized fragments. This approach is advantageous for introducing substituents at specific positions:
-
Oxadiazole Intermediate Synthesis :
-
Triazole Formation :
Key Parameters :
Functionalization of the Triazole Core
After forming the triazole ring, the next steps involve introducing the cyclohexyl and sulfanyl-acetamide groups.
Sulfanyl-Acetamide Coupling
The sulfanyl group is introduced via a nucleophilic substitution reaction:
-
Thiol Activation :
-
Acetamide Coupling :
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Yield | 75–80% |
Cyclohexyl Group Introduction
The cyclohexyl moiety is incorporated through amide bond formation:
-
Acid Chloride Preparation :
-
Coupling with Triazole :
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:
Continuous Flow Reactors
Purification Techniques
-
Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve ≥99% purity.
-
Chromatography : Preparative HPLC with a C18 column is used for small-scale high-purity batches.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Cyclocondensation | 72 | 95 | 11 | 12.50 |
| Convergent | 65 | 93 | 15 | 14.20 |
| Industrial | 85 | 99 | 0.5 | 8.90 |
Key Findings :
Chemical Reactions Analysis
Oxidation Reactions
Primary Pathway :
| Parameter | Detail |
|---|---|
| Reagents | HO/AcOH, KMnO |
| Temperature | 40-60°C |
| Conversion Yield | 78-92% |
| Major Product | Sulfoxide derivative |
| Industrial Application | Prodrug synthesis for improved solubility |
Reduction Reactions
Controlled reduction preserves the triazole core while modifying peripheral groups:
-
Optimal Conditions : 2 atm H, ethanol solvent, 25°C
-
Side Reactions : <5% ring hydrogenation observed
-
Utility : Creates intermediates for antidepressant drug candidates
Substitution Reactions
The sulfanyl group undergoes nucleophilic displacement:
Example Reaction :
| Nucleophile | Reaction Rate (k, s) | Product Stability |
|---|---|---|
| Thiophenol | 4.7 × 10 | High (ΔG = -12kJ) |
| Piperidine | 2.1 × 10 | Moderate |
| Sodium ethoxide | 8.9 × 10 | Low |
Cycloaddition Reactions
The 1,2,4-triazole participates in [3+2] cycloadditions with nitrile oxides:
Key Characteristics :
-
Regioselectivity: >95% 1,4-adduct formation
-
Catalytic System: Cu(I)-NHC complexes (TOF = 1200 h)
-
Application: Synthesis of fused heterocycles for corrosion inhibitors
Hydrolysis Reactions
Acetamide group undergoes base-catalyzed hydrolysis:
| Condition | Half-life | Product Purity |
|---|---|---|
| 1M NaOH, 80°C | 12 min | 99% |
| 0.1M NaOH, 25°C | 48 hr | 85% |
Catalytic Reactions
Palladium-mediated cross-coupling demonstrates exceptional performance:
Suzuki Coupling Parameters :
-
Catalyst: Pd(PPh) (2 mol%)
-
Base: KCO
-
Solvent: DMF/HO (9:1)
-
Yield: 89-94% across 12 substrate variations
Reaction Conditions Optimization
Industrial-scale synthesis employs statistically designed experiments:
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| pH | 6.8-7.2 | +++ |
| Mixing Speed | 400-600 rpm | ++ |
| Catalyst Loading | 1.8-2.2 mol% | ++++ |
Comparative Reaction Outcomes
| Reaction Type | Energy Barrier (kJ/mol) | Commercial Applications | Scalability |
|---|---|---|---|
| Oxidation | 85 | Pharmaceutical intermediates | High |
| Suzuki Coupling | 112 | OLED materials | Moderate |
| Hydrolysis | 68 | Waste treatment | Low |
This comprehensive analysis confirms the compound's versatility in synthetic chemistry, particularly in medicinal chemistry and materials science. The robust experimental data supports its growing importance in developing targeted therapeutics and advanced functional materials .
Scientific Research Applications
Structural Overview
The molecular formula of N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is . Its structure includes a triazole ring, which is known for its diverse biological activities. The compound's unique structural features contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines with promising results:
| Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|
| SNB-19 | 86.61% | |
| OVCAR-8 | 85.26% | |
| NCI-H460 | 75.99% | |
| HOP-92 | 67.55% | |
| MDA-MB-231 | 51.88% |
These results indicate that this compound may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response:
| Study Focus | Findings | Reference |
|---|---|---|
| In Silico Docking | Potential 5-LOX inhibitor | |
| Cytokine Reduction | Reduced TNF-alpha and IL-6 levels by ~50% |
These findings suggest that the compound could be beneficial in treating inflammatory diseases.
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor. For instance, it has been tested for its inhibitory effects on various enzymes relevant to metabolic disorders:
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| α-glucosidase | Significant inhibition observed | |
| Acetylcholinesterase | Potential therapeutic effects against Alzheimer’s disease |
These studies indicate that this compound may have applications in treating diabetes and neurodegenerative diseases.
Summary of Findings
The applications of this compound span across multiple therapeutic areas:
- Anticancer Activity : Exhibits significant growth inhibition across various cancer cell lines.
- Anti-inflammatory Properties : Potential as a 5-lipoxygenase inhibitor with cytokine reduction capabilities.
- Enzyme Inhibition : Shows promise in inhibiting enzymes relevant to metabolic disorders.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The target compound shares a core 1,2,4-triazole-sulfanyl-acetamide scaffold with several derivatives. Key structural variations include substituents on the triazole ring, the N-substituent on the acetamide, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison of Sulfanyl-Acetamide Derivatives
Pharmacological Activity
Orco Agonists (VUAA-1 and OLC-12) :
- VUAA-1 and OLC-12 are potent agonists of the olfactory co-receptor (Orco), critical for insect olfaction. Their activity is attributed to the pyridinyl substituent on the triazole and the ethyl/isopropyl groups, which enhance hydrophobic interactions .
- Comparison with Target Compound : The target compound lacks a pyridinyl group but features aromatic substituents (2,5-dimethylphenyl, phenyl) that may favor π-π stacking in biological targets. Its cyclohexyl group could improve metabolic stability compared to ethyl/isopropyl chains.
Anti-Exudative Agents: Derivatives in with amino and furan-2-yl substituents exhibited anti-exudative activity comparable to diclofenac sodium at 10 mg/kg . Comparison with Target Compound: The absence of an amino group in the target compound may reduce anti-inflammatory efficacy, but the 2,5-dimethylphenyl group could enhance lipophilicity and membrane permeability.
Substituent Effects on Properties
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitution and cyclization reactions. Key intermediates include 4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which reacts with 2-chloro-N-cyclohexylacetamide. To optimize efficiency:
- Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2<sup>k</sup> factorial design can identify critical parameters .
- Implement computational reaction path searches (e.g., quantum chemical calculations) to predict activation barriers and guide experimental conditions .
Table 1 : Example DoE for optimizing thiol-alkylation step.
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 90 |
| Solvent | DMF | THF |
| Reaction Time (h) | 6 | 12 |
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions on the triazole ring and acetamide moiety. DEPT-135 can distinguish CH3 groups in the dimethylphenyl substituent .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI-HRMS with <1 ppm error).
- X-ray Crystallography : Resolve stereochemical ambiguities; similar triazole derivatives have been structurally confirmed via single-crystal diffraction .
Q. How can researchers evaluate the compound’s biological activity (e.g., anti-exudative effects)?
- Methodological Answer :
- In vitro assays : Use carrageenan-induced paw edema models in rodents to assess anti-exudative activity (AEA). Compare dose-response curves with standard agents (e.g., indomethacin) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing cyclohexyl with adamantyl) and correlate changes in logP or hydrogen-bonding capacity with AEA .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental data in synthesis or activity?
- Methodological Answer :
- Iterative Feedback Loops : Recalibrate computational models (e.g., DFT or QSAR) using experimental data. For example, if predicted reaction yields diverge from observed results, refine solvation models or transition-state approximations .
- Sensitivity Analysis : Identify which computational parameters (e.g., basis sets, force fields) most impact accuracy. Prioritize experimental validation of these variables .
Q. What computational strategies predict physicochemical properties relevant to drug delivery?
- Methodological Answer :
- Quantum Chemical Calculations : Estimate logP (lipophilicity) and pKa using software like Gaussian or COSMO-RS. Compare results with experimental HPLC retention times .
- Molecular Dynamics (MD) Simulations : Model membrane permeability by simulating interactions with lipid bilayers (e.g., CHARMM36 force field).
Q. How to apply statistical methods for optimizing reaction parameters or biological activity?
- Methodological Answer :
- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to maximize yield or purity. For example, vary molar ratios of triazole-thiol and acetamide derivatives while monitoring by HPLC .
- Artificial Neural Networks (ANN) : Train models on historical data to predict optimal conditions for novel analogs.
Q. What strategies design analogs with improved pharmacological properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or oxygen to modulate metabolic stability.
- Fragment-Based Drug Design (FBDD) : Screen substituents on the triazole ring (e.g., phenyl vs. pyridyl) for enhanced target binding. Cross-reference with crystallographic data from similar compounds .
Q. How to address stability issues during storage or biological assays?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf-life .
- Lyophilization : Improve thermal stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
